molecular formula C14H16O3 B2728409 1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid CAS No. 59590-98-6

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid

Cat. No. B2728409
CAS RN: 59590-98-6
M. Wt: 232.279
InChI Key: IFUOVRORMCMUOP-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid that is commonly referred to as OPC. OPC is synthesized by the reaction of 2-oxo-2-phenylethylamine with cyclopentanecarboxylic acid.

Scientific Research Applications

Reactivity and Hydrocarbon Oxidation

The reactivity of specific peroxo complexes towards a range of substrates, including phenols and carboxylic acids, has been studied to evaluate their potential as selective hydrocarbon oxidants. These complexes show promise in the selective hydroxylation of hydrocarbons, pointing towards applications in developing more efficient and selective catalysts for organic synthesis (Lecloux, Barrios, & Lippard, 1999).

Synthesis of Chiral Building Blocks

Research has been conducted on the diastereoselective conjugate addition of mixed cuprates to asymmetric shielded 2-oxo-cyclopentenecarboxylates, leading to enantiomerically pure cyclopentanecarboxylates. These compounds are valuable as chiral building blocks in natural product synthesis, highlighting the role of this class of compounds in facilitating the synthesis of complex, biologically active molecules (Urban, Knühl, & Helmchen, 1995).

Organic Synthesis and Catalysis

Studies also include the synthesis of 1-hydroxycyclopentanecarboxylic acid derivatives from chiral equivalents of glycolic acid. These derivatives are prepared via radical cyclization or annulation, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in organic synthesis and their potential in creating complex molecular structures with high stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).

Photophysical and Photochemical Studies

The interaction of cyclopentanone derivatives with other chemical entities under various conditions has been explored, including the synthesis and reactivity of complexes that incorporate cyclopentanecarboxylic acid derivatives. These studies contribute to a deeper understanding of the photophysical and photochemical behaviors of these compounds, which can be applied in the development of new materials and photonic devices (Mattes & Farid, 1986).

properties

IUPAC Name

1-phenacylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12(11-6-2-1-3-7-11)10-14(13(16)17)8-4-5-9-14/h1-3,6-7H,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUOVRORMCMUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid

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